1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate 1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 2137463-66-0
VCID: VC2788278
InChI: InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl
Molecular Formula: C12H20ClNO4
Molecular Weight: 277.74 g/mol

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate

CAS No.: 2137463-66-0

Cat. No.: VC2788278

Molecular Formula: C12H20ClNO4

Molecular Weight: 277.74 g/mol

* For research use only. Not for human or veterinary use.

1-tert-Butyl 2-chloromethyl piperidine-1,2-dicarboxylate - 2137463-66-0

Specification

CAS No. 2137463-66-0
Molecular Formula C12H20ClNO4
Molecular Weight 277.74 g/mol
IUPAC Name 1-O-tert-butyl 2-O-(chloromethyl) piperidine-1,2-dicarboxylate
Standard InChI InChI=1S/C12H20ClNO4/c1-12(2,3)18-11(16)14-7-5-4-6-9(14)10(15)17-8-13/h9H,4-8H2,1-3H3
Standard InChI Key BTINZHKEPWFOBM-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl
Canonical SMILES CC(C)(C)OC(=O)N1CCCCC1C(=O)OCCl

Introduction

Structural Characterization and Chemical Identity

Molecular Structure and Identification

1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate is a complex organic molecule featuring a piperidine heterocyclic ring with specific functional groups at key positions. The compound belongs to the broader class of piperidine derivatives and contains important structural features including:

  • A six-membered piperidine ring core structure

  • A tert-butyl substituent attached to one carboxylate group

  • A chloromethyl group attached to the second carboxylate functionality

  • A defined stereochemistry with (2R) configuration at the chiral center

The primary chemical identifiers for this compound are:

Identifier TypeValue
CAS Registry Number2137025-95-5
MFCD NumberMFCD30732387
Molecular FormulaC₁₂H₂₀ClNO₄
Molecular Weight278 Da

The compound features two carboxylate groups strategically positioned on the piperidine ring, making it an important bifunctional molecule for various chemical transformations and applications .

Physical and Chemical Properties

The compound exhibits several distinctive physicochemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:

PropertyValue
LogP2.39
Heavy Atoms Count18
Rotatable Bond Count5
Number of Rings1
Carbon Bond Saturation (Fsp3)0.833
Polar Surface Area56 Ų
Hydrogen Bond Acceptors2
Hydrogen Bond Donors0

With a LogP value of 2.39, the compound exhibits moderate lipophilicity, which may influence its membrane permeability in biological systems. The absence of hydrogen bond donors combined with two hydrogen bond acceptors gives the molecule specific interaction patterns with potential target molecules .

Synthesis and Reaction Chemistry

Synthetic Approaches

The synthesis of 1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate typically involves multiple chemical transformations starting from simpler precursors. While the exact synthetic route may vary depending on laboratory conditions and available starting materials, some common approaches include:

  • Modification of the related compound 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate through chlorination reactions

  • Cyclization procedures involving appropriate linear precursors

  • Functional group transformations on pre-existing piperidine derivatives

The synthetic pathways often require careful control of reaction conditions including temperature, solvent selection, and catalyst utilization to maintain the desired stereochemistry at the chiral center.

Chemical Reactivity

Due to its functional groups, 1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate can participate in various chemical reactions:

  • The chloromethyl group serves as an excellent electrophile for nucleophilic substitution reactions

  • The carboxylate functionalities can undergo esterification, amidation, and hydrolysis reactions

  • The piperidine nitrogen, although protected with the tert-butyloxycarbonyl (Boc) group, can be deprotected to reveal a reactive secondary amine

These diverse reactivity patterns make the compound particularly valuable in the synthesis of more complex molecular structures and pharmaceutical intermediates.

Applications in Scientific Research

Role in Organic Synthesis

1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate serves as an important building block in organic synthesis for several reasons:

  • The compound contains a chiral center with defined stereochemistry, making it valuable for stereoselective synthesis

  • The reactive chloromethyl group provides a convenient handle for further functionalization

  • The protected piperidine nitrogen allows selective transformations at other positions

  • The ester functionality can be converted to various other functional groups

These characteristics enable chemists to construct more complex molecular architectures with controlled stereochemistry, particularly those containing the piperidine structural motif.

Medicinal Chemistry Applications

In medicinal chemistry, this compound has significant applications:

  • It serves as a versatile intermediate in the synthesis of biologically active molecules

  • The piperidine ring is a privileged structure found in numerous pharmaceuticals

  • The compound's bifunctional nature allows for the preparation of piperidine derivatives with specific substituents at defined positions

  • Its controlled stereochemistry contributes to the development of enantiospecific drug candidates

The presence of the chloromethyl group enhances the molecule's reactivity, allowing it to engage in interactions with biological targets through multiple pathways, potentially impacting its utility in drug discovery programs.

SupplierLead TimeShipping OriginPurityPack SizePrice (USD)
AA Blocks CN12 daysChina95%1 g735
AA Blocks CN12 daysChina95%5 g1,414

The compound is marketed under various catalog numbers including A1-19126, AA01O40F, BBV-108875958, BC04459, BD01627803, CSC025784762, EN300-375948, FCH9040681, and T189360, reflecting its listing across multiple chemical suppliers and databases .

Quality Considerations

When sourcing this compound for research purposes, several quality parameters should be considered:

  • Chemical purity (typically ≥95%)

  • Enantiomeric purity (important for stereospecific applications)

  • Absence of residual solvents and heavy metals

  • Proper storage conditions to maintain stability

Given the compound's reactivity, particularly the chloromethyl functionality, storage under inert conditions away from moisture is generally recommended to prevent degradation .

Structural Comparison with Related Compounds

Comparison with Analogous Structures

1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate shares structural similarities with several related compounds, most notably 1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate. The key difference between these compounds is the presence of a chloromethyl group versus a methyl group at the 2-position of the piperidine ring.

The following table highlights the comparative features:

CompoundCAS NumberMolecular FormulaMolecular WeightKey Difference
1-tert-Butyl 2-chloromethyl (2R)-piperidine-1,2-dicarboxylate2137025-95-5C₁₂H₂₀ClNO₄278 DaContains chloromethyl group
1-tert-Butyl 2-methyl (2R)-piperidine-1,2-dicarboxylate164456-75-1C₁₂H₂₁NO₄243.30 DaContains methyl group

This structural variation significantly impacts the reactivity profile, with the chloromethyl derivative exhibiting enhanced electrophilic character compared to its methyl counterpart .

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